molecular formula C21H18N2O3S B3482644 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide

Cat. No.: B3482644
M. Wt: 378.4 g/mol
InChI Key: VUKFAPIFMOODCN-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide is a complex organic compound that features a thienyl group, a benzamide moiety, and various functional groups such as cyano and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor, which undergoes a series of functional group transformations to introduce the cyano, methyl, and phenyl groups. The final step often involves coupling the functionalized thienyl compound with 3,4-dimethoxybenzoyl chloride under conditions that facilitate amide bond formation, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and methoxy groups could play a role in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)pyridine-4-carboxamide: This compound shares the thienyl and cyano groups but differs in the benzamide moiety.

    Glucopyranoside derivatives: These compounds have different core structures but may share some functional group similarities.

Uniqueness

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-13-19(14-7-5-4-6-8-14)16(12-22)21(27-13)23-20(24)15-9-10-17(25-2)18(11-15)26-3/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKFAPIFMOODCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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